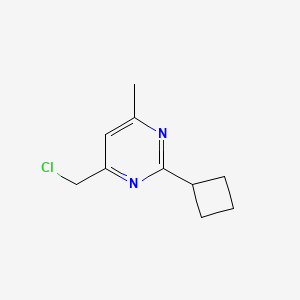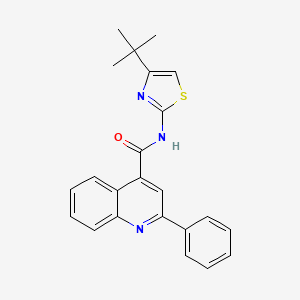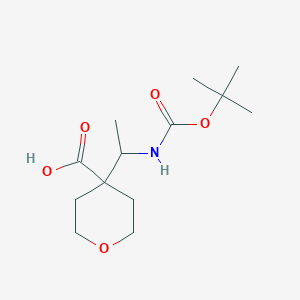
3-(thiophen-2-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(thiophen-2-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as TTPC and is known to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Central Nervous System (CNS) Acting Drugs Potential
3-(thiophen-2-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide, due to its thiophene moiety, may serve as a lead molecule for the synthesis of compounds with potential CNS activity. Heterocycles containing nitrogen (N), sulfur (S), and oxygen (O) form a significant class of organic compounds with diverse CNS effects, ranging from antidepressant to convulsive outcomes. Thiophene, as a sulfur-containing heterocycle, is particularly noted for its promising pharmacological profiles, suggesting its derivatives could be explored for novel CNS acting drugs (Saganuwan, 2017).
Role in Optical Sensors
The compound's core structure, featuring a thiophene unit, is relevant in the development of optical sensors. Thiophene and its derivatives, being part of the broader family of heterocyclic compounds, play a significant role in the synthesis of optical sensors due to their unique electronic properties. These materials find extensive biological and medicinal applications, leveraging the ability of thiophene derivatives to form coordination and hydrogen bonds, making them suitable for use as sensing probes (Jindal & Kaur, 2021).
Evaluation for Carcinogenicity
Thiophene analogs, including structures similar to this compound, have been synthesized and evaluated for potential carcinogenicity. The study of these analogs, aiming to replace aromatic rings with thiophene in known carcinogens, contributes to understanding the compound's safety profile and its derivatives. Such evaluations are crucial in drug development for minimizing potential carcinogenic risks associated with new chemical entities (Ashby et al., 1978).
Pharmacological Profile Enhancement
The stereochemistry of thiophene-containing compounds, such as this compound, is crucial in enhancing their pharmacological profile. Studies on analogs show that the configuration of stereocenters significantly impacts the biological properties of these compounds, suggesting that meticulous design and synthesis of stereochemically pure derivatives could lead to drugs with improved efficacy and selectivity (Veinberg et al., 2015).
Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine scaffold, integral to this compound, is widely recognized for its versatility in drug discovery, especially for the treatment of human diseases. The inclusion of pyrrolidine rings in drug molecules facilitates the exploration of pharmacophore space, contributing significantly to the stereochemistry of the molecule and enhancing its three-dimensional coverage. This structural feature is particularly advantageous in the synthesis of biologically active compounds, underlining the potential of this compound derivatives in medicinal chemistry (Li Petri et al., 2021).
properties
IUPAC Name |
3-thiophen-2-yl-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c17-16(18,19)12-3-5-13(6-4-12)20-15(22)21-8-7-11(10-21)14-2-1-9-23-14/h1-6,9,11H,7-8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYROLZEXSGPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2534947.png)
![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2534949.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-thienylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-phenylacetamide](/img/structure/B2534950.png)

![3-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)



![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide](/img/structure/B2534962.png)
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2534966.png)
![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2534968.png)

![N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide](/img/structure/B2534970.png)